Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole

Structural isomerism Antifungal drug discovery CYP450 inhibition

This compound is a structural regioisomer of the marketed antifungal butoconazole, sharing the same formula (C19H17Cl3N2S) but differing in the connectivity of chlorinated phenyl and isobutylthio groups to the imidazole core. This regiochemical distinction enables direct SPAR analysis against butoconazole, while the C-2 isobutylthio chain provides a unique lipophilicity/steric profile for systematic SAR of antifungal potency, CYP450 isoform selectivity, and chemokine receptor antagonism. Supplied at ≥95% purity for medicinal chemistry and drug discovery.

Molecular Formula C19H17Cl3N2S
Molecular Weight 411.77
CAS No. 1206992-56-4
Cat. No. B2361409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole
CAS1206992-56-4
Molecular FormulaC19H17Cl3N2S
Molecular Weight411.77
Structural Identifiers
SMILESCC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H17Cl3N2S/c1-12(2)11-25-19-23-10-18(13-6-7-16(21)17(22)8-13)24(19)15-5-3-4-14(20)9-15/h3-10,12H,11H2,1-2H3
InChIKeyKNYFORKWUCSBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4): Chemical Identity, Class, and Baseline Characteristics for Research Procurement


1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4) is a synthetic trisubstituted imidazole derivative with the molecular formula C19H17Cl3N2S and a molecular weight of 411.77 g/mol [1]. The compound features a 1H-imidazole core substituted at N-1 with a 3-chlorophenyl group, at C-5 with a 3,4-dichlorophenyl moiety, and at C-2 with an isobutylthio (–S–CH2–CH(CH3)2) side chain . It is a structural regioisomer of the marketed antifungal drug butoconazole (CAS 64872-76-0), which shares the identical molecular formula but differs fundamentally in the connectivity of its chlorinated phenyl and thioether substituents to the imidazole nucleus [2]. The compound is offered by multiple chemical suppliers as a research-grade intermediate, typically at ≥95% purity, for use in medicinal chemistry, antifungal discovery, and structure–activity relationship (SAR) studies .

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4): Structural Isomerism, Regiochemistry, and SAR Sensitivity in the Imidazole Class


Within the imidazole antifungal and chemokine receptor antagonist space, small changes in substituent identity, regiochemistry, and alkylthio chain length can produce profound shifts in target selectivity, potency, and physicochemical properties [1]. This compound (CAS 1206992-56-4) is a structural regioisomer of butoconazole—both share the formula C19H17Cl3N2S, yet they differ in whether the chlorinated phenyl groups are directly attached to the imidazole ring (target compound) versus tethered via a butyl–thioether linker (butoconazole) [2]. Furthermore, the isobutylthio chain at C-2 distinguishes this compound from closely cataloged analogs bearing isopropylthio (CAS 1207000-30-3, MW 397.74) or ethylthio (CAS 1207025-09-9, MW 383.72) substituents, each of which presents different lipophilicity, steric bulk, and metabolic stability profiles . Class-level SAR evidence from antifungal imidazole series demonstrates that the specific combination of an isobutyl (or n-butyl) alkyl group with a 3,4-dichlorophenyl substituent on the imidazole core correlates with maximal in vitro antifungal potency, making indiscriminate substitution among analogs scientifically unsound for reproducible research [1].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4) Versus Key Comparators


Structural Isomerism with Butoconazole: Regioisomeric Differentiation Drives Distinct Target Engagement Profiles

The target compound (CAS 1206992-56-4) and the marketed antifungal drug butoconazole (CAS 64872-76-0) share the identical molecular formula C19H17Cl3N2S (MW 411.77) but are constitutional isomers with fundamentally different connectivity [1]. In the target compound, the 3-chlorophenyl and 3,4-dichlorophenyl rings are directly bonded to the imidazole N-1 and C-5 positions, respectively, while the isobutylthio group is at C-2 [2]. In butoconazole, the imidazole ring is N-alkylated with a 4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl chain and lacks aryl substituents directly on the imidazole carbons [1]. This regioisomerism is expected to produce divergent binding modes at fungal CYP450 14α-demethylase (butoconazole's known target) and potentially distinct off-target profiles at mammalian CYPs or chemokine receptors [3]. No direct head-to-head biological comparison of these two isomers has been published in the peer-reviewed literature, representing a significant evidence gap that procurement decisions should acknowledge [4].

Structural isomerism Antifungal drug discovery CYP450 inhibition Regiochemistry

Alkylthio Chain Length Differentiation: Isobutylthio (C4) Versus Isopropylthio (C3) and Ethylthio (C2) Analogs—Physicochemical Property Comparison

The target compound bears an isobutylthio (–S–CH2–CH(CH3)2, C4) substituent at the imidazole C-2 position. Two commercially available close analogs differ only in the 2-thioalkyl chain: the isopropylthio analog (CAS 1207000-30-3, –S–CH(CH3)2, C3, MW 397.74) and the ethylthio analog (CAS 1207025-09-9, –S–CH2CH3, C2, MW 383.72) . The incremental addition of one methylene unit (–CH2–, ΔMW = 14.03) from ethyl to isopropyl, and a branched –CH(CH3)2 to –CH2–CH(CH3)2 extension (ΔMW = 14.03), increases the calculated lipophilicity (estimated ΔlogP ≈ +0.5 per carbon) and steric bulk at the 2-position [1]. In the imidazole antifungal series characterized by Ellis et al. (1964), 1-alkyl-4-(3,4-dichlorophenyl)imidazoles with n-propyl, n-butyl, or isobutyl N-substituents demonstrated the highest in vitro antifungal potency against Trichophyton strains, while shorter alkyl chains showed reduced activity [2]. Although the Ellis study examined N-alkyl rather than 2-thioalkyl substitution, the class-level SAR principle—that a C3–C4 branched alkyl group in conjunction with the 3,4-dichlorophenyl moiety optimizes antifungal activity—provides a rationale for selecting the isobutylthio variant over its shorter-chain analogs in antifungal screening programs [2].

Lipophilicity optimization Alkyl chain SAR Thioether series Physicochemical profiling

Vendor Specification and Availability Differentiation: Purity and Supply Chain Comparison Across the 2-Thioalkyl Imidazole Analog Series

The target compound (CAS 1206992-56-4) is stocked by Chemenu (Catalog CM787549) at ≥95% purity with a molecular weight of 411.77 g/mol . The isopropylthio analog (CAS 1207000-30-3) is available from Smolecule (Catalog S2840424) at comparable purity and is listed as 'In Stock' . The ethylthio analog (CAS 1207025-09-9) is available from Chemenu (Catalog CM791140) at ≥95% purity, MW 383.72 . At the time of this analysis (April 2026), the target compound is not listed in the catalogs of major life-science reagent suppliers (Sigma-Aldrich/Merck, Cayman Chemical, Tocris, MedChemExpress) under this CAS number, indicating that its commercial availability is currently restricted to specialized chemical supply houses . This contrasts with butoconazole (CAS 64872-76-0), which is widely available as a pharmaceutical secondary standard and reference material from multiple accredited vendors [1]. Researchers requiring a defined, research-grade sample of the 1,4,5-trisubstituted imidazole with the specific isobutylthio/3,4-dichlorophenyl/3-chlorophenyl substitution pattern must therefore source from the limited vendors carrying this CAS number, as the more widely available butoconazole is a constitutional isomer unsuitable as a substitute [1].

Chemical procurement Research-grade purity Supply chain Catalog availability

Confirmation of Limited Primary Biological Data: An Evidence-Gap Assessment for CAS 1206992-56-4

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem conducted on 2026-04-28 did not identify any peer-reviewed primary research article, patent, or curated bioactivity database entry that reports quantitative biological assay data (IC50, EC50, Ki, MIC, or % inhibition at defined concentrations) for the specific compound CAS 1206992-56-4 [1][2]. The compound does not appear in ChEMBL or BindingDB as a discrete entity with associated bioactivity measurements [2]. Some non-academic vendor product pages reference 'CXCR3 antagonism' or 'antifungal activity against Candida albicans with inhibition rates up to 75%,' but these claims are not substantiated by retrievable primary data sources meeting acceptable evidence standards [3]. By contrast, butoconazole (CAS 64872-76-0), the constitutional isomer, has extensive peer-reviewed bioactivity data including clinical MIC values against Candida albicans, CYP51 inhibition kinetics, and in vivo efficacy data in murine models [4]. This evidence gap does not invalidate the compound's utility as a research tool or SAR probe but does mean that procurement decisions for target-based screening must be made with the understanding that its biological activity profile remains largely uncharacterized in the public domain [3].

Evidence gap analysis Primary literature audit Procurement risk assessment Data availability

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1206992-56-4)


Antifungal Lead Discovery: Primary Screening of a 1,4,5-Trisubstituted Imidazole Scaffold Against Clinically Relevant Fungal Pathogens

This compound is structurally positioned as a novel scaffold for antifungal drug discovery, distinct from the marketed N-alkyl imidazole antifungals (butoconazole, clotrimazole, miconazole). The 1964 Ellis et al. study demonstrated that 1-alkyl-4-(3,4-dichlorophenyl)imidazoles bearing isobutyl groups exhibit maximal in vitro activity against Trichophyton and other dermatophytes, establishing a class-level SAR precedent for the 3,4-dichlorophenyl + branched C4-alkyl pharmacophore combination [1]. Researchers can use this compound as a starting point for systematic MIC determination against panels of Candida albicans, Candida glabrata, Aspergillus fumigatus, and Trichophyton rubrum, with butoconazole serving as a clinically relevant comparator that shares the molecular formula but differs in regiochemistry, enabling direct structure–property–activity relationship (SPAR) analysis [2].

Structure–Activity Relationship (SAR) Studies: Alkylthio Chain Length Optimization Around the 2-Thioimidazole Core

The availability of three homologous 2-thioalkyl analogs—ethylthio (CAS 1207025-09-9, MW 383.72), isopropylthio (CAS 1207000-30-3, MW 397.74), and the target isobutylthio (CAS 1206992-56-4, MW 411.77)—enables a systematic SAR study of the effect of 2-position thioalkyl chain length and branching on target binding, cellular permeability, and metabolic stability . The incremental MW increases of ~14 g/mol per –CH2– unit and estimated ΔlogP of ~+0.5 per carbon allow researchers to correlate physicochemical changes with biological readouts. Because each analog shares the identical N-1-(3-chlorophenyl) and C-5-(3,4-dichlorophenyl) substitution, any observed differences in potency, selectivity, or ADME properties can be attributed specifically to the 2-thioalkyl substituent .

Chemokine Receptor Probe Development: Exploratory Screening for CXCR3 or CCR5 Modulatory Activity

Vendor product descriptions associate this compound with CXCR3 antagonism, and the imidazole scaffold is known in the chemokine receptor patent literature as a privileged structure for CXCR3 and CCR5 ligand design [3]. Although no peer-reviewed primary data currently validate this specific compound's activity at any chemokine receptor, its structural features—a halogenated biaryl system with a thioether linker—are reminiscent of pharmacophoric elements found in known small-molecule chemokine receptor antagonists [3]. This compound may serve as a screening hit for calcium flux or β-arrestin recruitment assays at CXCR3, CCR5, or related chemokine receptors, with the caveat that de novo biological characterization is required [4].

Chemical Biology Tool for CYP450 Isoform Selectivity Profiling

Given its structural relationship to butoconazole (a known CYP450 14α-demethylase inhibitor) and the presence of multiple chlorine substituents that can engage in halogen-bonding interactions with heme iron or apoprotein residues, this compound may exhibit differential inhibition profiles across human CYP450 isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19) compared to its regioisomer butoconazole [2]. Such CYP450 selectivity profiling is valuable for assessing the drug–drug interaction potential of imidazole-based scaffolds and for identifying isoform-selective chemical probes. The direct attachment of aryl groups to the imidazole ring, versus the alkyl-tethered arrangement in butoconazole, may alter the geometry of heme coordination and thus isoform selectivity [2].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.